

A Technical Guide to the Spectroscopic Data of 2-amino-6(5H)-phenanthridinone

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Compound of Interest

Compound Name: 6(5h)-Phenanthridinone, 2-amino-

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Abstract: This document provides a comprehensive overview of the spectroscopic data for 2-amino-6(5H)-phenanthridinone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of experimental data for the parent compound, 6(5H)-phenanthridinone, and predicted spectroscopic data for the 2-amino derivative. This approach offers a valuable resource for researchers interested in the synthesis, characterization, and application of this and related compounds. Detailed experimental protocols for the synthesis of 2-amino-6(5H)-phenanthridinone and for the acquisition of spectroscopic data are also included.

Introduction

2-amino-6(5H)-phenanthridinone is a derivative of the phenanthridinone core structure, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic compounds. The amino functional group at the 2-position is expected to modulate the electronic properties and biological activity of the parent molecule, making it a target of interest for further chemical exploration and pharmacological evaluation. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This guide aims to provide a detailed summary of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

While experimental spectroscopic data for 2-amino-6(5H)-phenanthridinone is not readily available in the public domain, we can predict its spectral characteristics based on the known data of the parent compound, 6(5H)-phenanthridinone, and the well-understood effects of an amino substituent on an aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ^1H and ^{13}C NMR data for 2-amino-6(5H)-phenanthridinone are presented below, alongside the experimental data for 6(5H)-phenanthridinone for comparison. The introduction of the electron-donating amino group at the 2-position is expected to cause an upfield shift (lower ppm values) for the protons and carbons on the substituted aromatic ring.

Table 1: ^1H NMR Data

Compound	Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2-amino-6(5H)- phenanthridinone	H-1	~6.8-7.0	d	~2.0
	H-3	~6.9-7.1	dd	~8.5, 2.0
	H-4	~7.5-7.7	d	~8.5
	H-5 (NH)	~10.0-11.0	br s	-
	H-7	~7.3-7.5	t	~7.5
	H-8	~7.6-7.8	t	~7.5
	H-9	~7.2-7.4	d	~8.0
	H-10	~8.2-8.4	d	~8.0
	-NH ₂	~4.5-5.5	br s	-
6(5H)- phenanthridinone	H-1	8.33	d	8.1
	H-2	7.35	t	7.5
	H-3	7.62	t	7.8
	H-4	8.49	d	7.9
	H-5 (NH)	11.4	br s	-
	H-7	7.45	t	7.6
	H-8	7.81	t	7.7
	H-9	7.30	d	8.2
	H-10	8.25	d	7.8

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Data

Compound	Carbon	Predicted Chemical Shift (δ , ppm)
2-amino-6(5H)-phenanthridinone	C-1	~110-115
	C-2	~145-150
	C-3	~112-117
	C-4	~128-132
	C-4a	~118-122
	C-6	~160-165
	C-6a	~135-140
	C-7	~122-126
	C-8	~128-132
	C-9	~115-120
	C-10	~120-125
	C-10a	~120-125
	C-10b	~130-135
	6(5H)-phenanthridinone	129.2
6(5H)-phenanthridinone	C-2	122.1
	C-3	128.9
	C-4	121.5
	C-4a	121.3
	C-6	162.1
	C-6a	138.8
	C-7	122.8
	C-8	133.7

C-9	115.6
C-10	124.7
C-10a	121.8
C-10b	132.6

Note: Predicted values are estimations and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for 2-amino-6(5H)-phenanthridinone is presented in Table 3. The presence of the amino group will introduce characteristic N-H stretching and bending vibrations.

Table 3: IR Data

Compound	Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
2-amino-6(5H)-phenanthridinone	N-H stretch (amine)	3300-3500	Medium, sharp (doublet)
N-H stretch (amide)	3100-3300	Medium, broad	
C-H stretch (aromatic)	3000-3100	Medium	
C=O stretch (amide)	1650-1680	Strong	
C=C stretch (aromatic)	1580-1620	Medium-Strong	
N-H bend (amine)	1550-1650	Medium	
6(5H)-phenanthridinone	N-H stretch (amide)	3150-3250	Medium, broad
C-H stretch (aromatic)	3000-3100	Medium	
C=O stretch (amide)	~1660	Strong	
C=C stretch (aromatic)	1590-1610	Medium-Strong	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrometry data for 2-amino-6(5H)-phenanthridinone is presented in Table 4.

Table 4: Mass Spectrometry Data

Compound	Parameter	Value
2-amino-6(5H)-phenanthridinone	Molecular Formula	C ₁₃ H ₁₀ N ₂ O
	Molecular Weight	210.23 g/mol [1]
	Exact Mass (M)	210.0793
	Predicted M ⁺ •	m/z 210
	Predicted Key Fragments	m/z 182 ([M-CO] ⁺), 181 ([M-CHO] ⁺), 154 ([M-CO-N ₂] ⁺ or [M-HCN-HCN] ⁺)
6(5H)-phenanthridinone	Molecular Formula	C ₁₃ H ₉ NO
	Molecular Weight	195.22 g/mol [2]
	Exact Mass (M)	195.0684
	M ⁺ •	m/z 195
	Key Fragments	m/z 167 ([M-CO] ⁺), 166 ([M-CHO] ⁺), 139 ([M-CO-HCN] ⁺)

Experimental Protocols

Synthesis of 2-amino-6(5H)-phenanthridinone

A plausible synthetic route to 2-amino-6(5H)-phenanthridinone involves the reduction of the corresponding 2-nitro-6(5H)-phenanthridinone. A general protocol for this transformation is provided below.

Reaction: Reduction of 2-nitro-6(5H)-phenanthridinone to 2-amino-6(5H)-phenanthridinone.

Materials:

- 2-nitro-6(5H)-phenanthridinone
- Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

- Concentrated Hydrochloric Acid (HCl)
- Ethanol (EtOH) or Acetic Acid (AcOH)
- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve or suspend 2-nitro-6(5H)-phenanthridinone (1 equivalent) in ethanol or acetic acid.
- Add tin(II) chloride dihydrate (3-5 equivalents) or iron powder (3-5 equivalents) to the mixture.
- Slowly add concentrated hydrochloric acid dropwise while stirring at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
- Extract the aqueous mixture with ethyl acetate (3 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-amino-6(5H)-phenanthridinone.

Spectroscopic Characterization

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer.
- The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

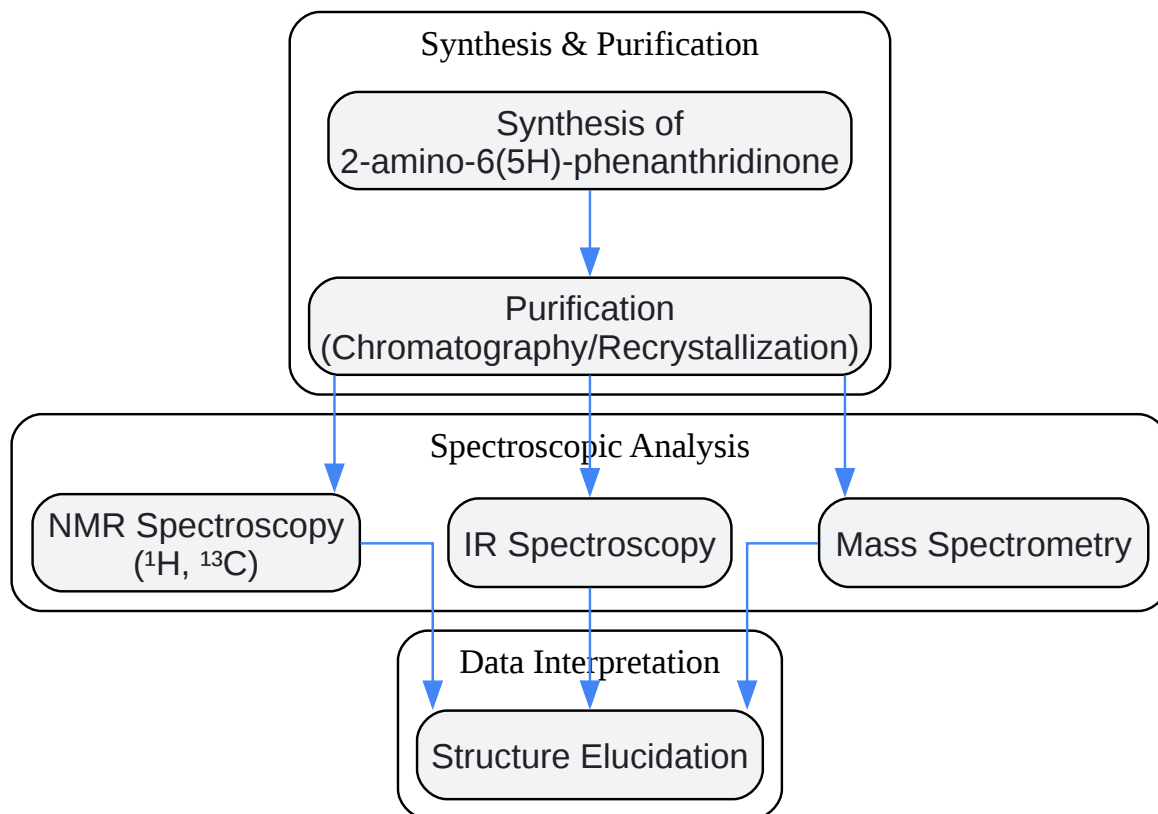
IR Spectroscopy:

- IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
- Frequencies are reported in wavenumbers (cm^{-1}).

Mass Spectrometry:

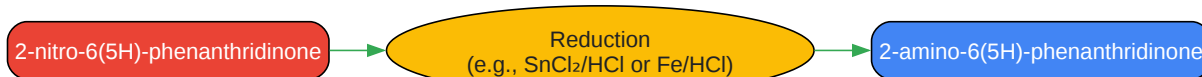
- Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Visualizations



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Caption: Workflow for the synthesis and spectroscopic characterization of 2-amino-6(5H)-phenanthridinone.



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